2-(N-methyl-2-indanylamino)acetamide
Description
This compound belongs to the acetamide class, characterized by an acetamide backbone (CH₃CONH₂) with a methyl-substituted indanylamino group. Such derivatives are often explored for pharmacological or agrochemical applications due to their tunable substituents and bioactivity .
Properties
CAS No. |
202914-19-0 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
2-[2,3-dihydro-1H-inden-2-yl(methyl)amino]acetamide |
InChI |
InChI=1S/C12H16N2O/c1-14(8-12(13)15)11-6-9-4-2-3-5-10(9)7-11/h2-5,11H,6-8H2,1H3,(H2,13,15) |
InChI Key |
FTEUFBQBZNRJGQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)N)C1CC2=CC=CC=C2C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Acetamide Derivatives
Structural Variations and Functional Groups
Acetamide derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparisons
Pharmacological Activity
- Anti-inflammatory Agents: Derivatives like 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide showed superior anti-inflammatory activity compared to Diclofenac but with reduced gastrointestinal toxicity compared to aspirin .
Key Research Findings and Trends
Substituent-Driven Activity: Electron-withdrawing groups (e.g., chloro, trifluoromethyl) enhance agrochemical potency, while hydrophilic groups (e.g., amino, methoxy) improve drug-like properties .
Safety-Efficacy Balance: Compounds like the quinazolinone acetamides highlight the challenge of optimizing bioactivity while minimizing side effects.
Patent Trends : Recent patents focus on benzothiazole-acetamide hybrids for targeted therapies, reflecting interest in oncology and neurology .
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